molecular formula C16H15FN4O3S B2482382 8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione CAS No. 886904-61-6

8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2482382
CAS RN: 886904-61-6
M. Wt: 362.38
InChI Key: NCWBAZBAKKIMLV-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules that combine elements of fluorophenyl groups, purine bases, and sulfanyl linkages. These features suggest its potential for varied chemical reactivity and biological activity, given the importance of fluorophenyl groups in pharmaceuticals, purine's role in biological systems, and sulfanyl's contribution to molecular stability and reactivity.

Synthesis Analysis

Efficient synthesis methods for related heterocycles, such as 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, have been developed, showcasing strategies that might be applicable to the target compound (Barany et al., 2005). These methods highlight the utility of sulfurization reactions and the potential for creating diverse molecular structures through strategic chemical modifications.

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione, provides insights into the molecular conformation, intermolecular interactions, and potential reactivity patterns that could be expected in the target molecule (Sarı et al., 2004).

Chemical Reactions and Properties

Studies on the chemical reactivity of related structures, such as the preparation of sulfur-transfer agents from dimethyl and diphenyl disulfides, shed light on the types of chemical transformations that sulfanyl-containing compounds can undergo, which could be relevant for understanding the reactivity of the target compound (Klose et al., 1997).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. While specific studies on the physical properties of the compound of interest were not found, research on similar molecules suggests that factors such as crystallinity, melting points, and solubility would be influenced by the presence of fluorophenyl groups, purine bases, and sulfanyl linkages.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for participating in specific chemical reactions, can be inferred from related research. For example, the synthesis and properties of fluorine/phosphorus-substituted compounds provide insights into how fluorine substitution impacts chemical reactivity and stability (Al-Romaizan et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on synthesizing novel molecules with potential biological activities. For example, studies on the synthesis of new fluorine/phosphorus-substituted compounds and their reactivity have been reported, highlighting the chemical versatility and potential for creating molecules with targeted properties for scientific investigation (Al-Romaizan, Makki, & Abdel-Rahman, 2014). Such studies are essential for developing new materials with specific biological or chemical functionalities.

Biological Applications

Although the direct application of "8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione" in biological systems was not explicitly found, related research includes the development of sulfonamide-based antitumor agents, showing how modifications of chemical structures can lead to significant biological activities (Huang, Lin, & Huang, 2001). Such findings underscore the potential for chemical compounds to be tailored for specific therapeutic applications, providing a foundation for further research into similar compounds.

Material Science and Engineering

In the field of materials science, research has been conducted on the synthesis and properties of sulfonated block copolymers, which include fluorenyl groups for fuel-cell applications, demonstrating the relevance of such compounds in developing new materials for energy technologies (Bae, Miyatake, & Watanabe, 2009). This research indicates the broad applicability of chemically engineered molecules in creating advanced materials with specific functionalities.

properties

IUPAC Name

8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBAZBAKKIMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione

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